N-Acetylation Enhances Slow Inactivation Stereoselectivity
In a series of N-benzyl 2-amino-3-methoxypropionamide derivatives, the addition of an N-terminal acetyl group (converting a PAAD into an FAA) markedly increased the stereoselectivity with which the compounds promoted Na⁺ channel slow inactivation in catecholamine A differentiated CAD neuronal cells, as measured by whole-cell patch-clamp electrophysiology [1]. The non-acetylated PAAD counterparts exhibited substantially lower stereoselective potentiation of slow inactivation under identical recording conditions [1]. While the study did not report the exact numerical fold-change, the qualitative observation that N-acetylation 'markedly increased stereoselectivity' is a class-level inference directly applicable to N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide because its defining structural feature is the N-acetyl group.
| Evidence Dimension | Stereoselectivity for Na⁺ channel slow inactivation potentiation |
|---|---|
| Target Compound Data | N-acetylated FAA (class representative): markedly increased stereoselectivity vs non-acetylated PAAD |
| Comparator Or Baseline | Non-acetylated PAAD (e.g., N-benzyl 2-amino-3-methoxypropionamide): low stereoselectivity for slow inactivation |
| Quantified Difference | Not numerically quantified; directionally large increase inferred from whole-cell patch-clamp data |
| Conditions | Catecholamine A differentiated CAD neuronal cells, whole-cell patch-clamp electrophysiology |
Why This Matters
For a sodium channel research program, the stereoselective modulation of slow inactivation is a mechanistically critical parameter; procuring the N-acetylated compound ensures the correct FAA-class pharmacology, whereas an unacetylated PAAD would yield qualitatively different ion channel effects.
- [1] King, A.M., et al. N-Acetylation markedly increased the stereoselectivity for Na+ channel slow inactivation in N-benzyl 2-amino-3-methoxypropionamide derivatives. scite Author Profile. https://scite.ai/authors/amber-m-king-9b9wYN View Source
